molecular formula C6H16N4O2 B7795964 CID 1656

CID 1656

Cat. No. B7795964
M. Wt: 176.22 g/mol
InChI Key: KCXCCSJYRGUQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 1656 is a useful research compound. Its molecular formula is C6H16N4O2 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 1656 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 1656 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization (CID) in Biological Processes : CID has been used as a valuable tool for studying various biological processes. It allows for reversible and spatiotemporal control of protein function in cells, thus providing unprecedented precision in dissecting signal transductions, elucidating membrane and protein trafficking (Voss et al., 2015).

  • Water Use Efficiency and Productivity in Agriculture : CID, particularly carbon isotope discrimination, has been applied as a selection criterion for improving water use efficiency (WUE) and productivity of barley under various environmental conditions. It shows potential for selection in barley breeding programs aimed at higher WUE and productivity (Anyia et al., 2007).

  • Collision-Induced Dissociation (CID) in Mass Spectrometry : CID is a technique central to the practice of mass spectrometry, particularly for studying the structures of ions and analyzing complex molecular structures. It has undergone significant evolution to become an integral part of analytical mass spectrometry, particularly in biological studies (Cooks, 1995).

  • Photoactivatable Proteins and Protein-Protein Interactions : CID has been employed to control peroxisome transport and mitotic checkpoint signaling in living cells using a novel chemical inducer of protein dimerization. This highlights the spatiotemporal control offered by CID and its application in complex biological systems (Aonbangkhen et al., 2018).

  • Gene Regulation via PROTAC-CID Systems : PROTAC-CID platforms have been developed for inducible gene regulation and gene editing. These systems allow for fine-tuning gene expression or multiplexing biological signals with different logic gating operations, thereby expanding the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

properties

IUPAC Name

N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXCCSJYRGUQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(CC)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCN(CC)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 1656

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.